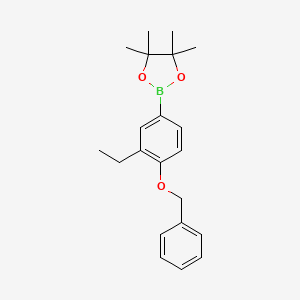

2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a benzyloxy group at the para-position and an ethyl group at the meta-position of the phenyl ring. Its molecular formula is C₂₀H₂₅BO₃, with an average mass of ~324.23 g/mol. Boronic esters like this are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The benzyloxy group enhances steric bulk and modulates electronic properties, while the ethyl substituent increases hydrophobicity compared to smaller alkyl or methoxy groups .

Properties

IUPAC Name |

2-(3-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BO3/c1-6-17-14-18(22-24-20(2,3)21(4,5)25-22)12-13-19(17)23-15-16-10-8-7-9-11-16/h7-14H,6,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEGMQNIMKDNGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-3-ethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also helps in maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Nucleophiles: For substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation.

Substituted Benzyloxy Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug discovery and development due to its ability to form stable complexes with biological targets. Boron compounds are known for their role in the development of boron neutron capture therapy (BNCT), which is a cancer treatment modality. The incorporation of the benzyloxy and ethyl groups enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Case Study : Research has shown that boron-containing compounds can be effective in targeting specific cancer cells while minimizing damage to surrounding healthy tissues. Studies are ongoing to evaluate the efficacy of this compound in preclinical models.

Organic Synthesis

2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. It can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Advantages | Limitations |

|---|---|---|

| Boronic Acids | High reactivity; mild conditions | Limited functional group tolerance |

| Dioxaborolanes | Enhanced stability; broader substrate scope | Requires careful handling |

Material Science

In material science, this compound is being explored for its potential use in the development of new polymers and materials with enhanced properties. The incorporation of boron into polymer matrices can improve thermal stability and mechanical strength.

Case Study : Recent studies have demonstrated that polymers synthesized using boron-containing monomers exhibit improved performance characteristics compared to traditional polymers. This opens avenues for applications in coatings and composites.

Catalysis

The compound's unique structure allows it to act as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states makes it an attractive candidate for facilitating reactions that require precise control over reaction pathways.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The benzyloxy group provides stability to the molecule, allowing for efficient coupling reactions.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Methoxy-Substituted Derivatives

- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2g): Structure: Methoxy group at the para position. Properties: Melting point 137.0–139.2°C; ^1H NMR (CDCl₃) δ 7.79 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 3.87 (s, 3H), 1.35 (s, 12H) .

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i) :

- Structure : Methoxy group at the meta position.

- Properties : Liquid at room temperature; ^1H NMR (CDCl₃) δ 7.44–7.33 (m, 1H), 7.12–7.01 (m, 2H), 3.86 (s, 3H), 1.35 (s, 12H) .

- Comparison : Meta substitution alters regioselectivity in coupling reactions, often leading to ortho-substituted biaryl products.

Benzyloxy Derivatives with Additional Functional Groups

- 4-Benzyloxy-3-cyanophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (8a): Structure: Benzyloxy at para and cyano at meta positions. Applications: Used in synthesizing triaryl hydroxybenzamidines, leveraging the electron-withdrawing cyano group to direct coupling reactions . Comparison: The cyano group enhances electrophilicity, increasing reactivity in nucleophilic substitutions compared to the ethyl-substituted target compound.

- 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Structure: Benzyloxy at para without an ethyl group. Properties: CAS 754226-40-9; commercially available at ~€40/10g .

Halogenated and Alkylated Analogues

2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (8) :

- Structure : Bromomethyl substituent at para.

- Synthesis : 50.5% yield via pinacol exchange .

- Applications : Intermediate for further alkylation or functionalization (e.g., conversion to pyrrole derivatives) .

- Comparison : The bromomethyl group enables post-functionalization, unlike the inert ethyl group in the target compound.

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (6a) :

Physicochemical and Reactivity Trends

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point/State | Key Reactivity Notes |

|---|---|---|---|---|

| Target Compound | 4-Benzyloxy, 3-ethyl | 324.23 | Likely liquid | High steric bulk; moderate coupling rates |

| 2g (Methoxy derivative) | 4-Methoxy | 248.12 | 137–139°C (solid) | Faster coupling due to electron donation |

| 6a (Dichloro-dimethoxy) | 2,6-Dichloro, 3,5-dimethoxy | 334.07 | Solid | High electrophilicity for Suzuki reactions |

| 8a (Cyanobenzyloxy) | 4-Benzyloxy, 3-cyano | 311.18 | Not reported | Enhanced reactivity in nucleophilic steps |

Biological Activity

2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1257078-56-0) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes and pathways involved in disease processes.

- Enzyme Inhibition : Initial studies suggest that the compound may inhibit certain enzymes related to cancer progression and viral replication. For instance, it has been noted for potential inhibitory effects on RNA-dependent RNA polymerase (NS5B), which is crucial for viral replication in certain viruses like hepatitis C .

- CYP450 Interaction : The compound's interaction with cytochrome P450 enzymes is also significant. It has been reported to exhibit reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM, indicating a potential for drug-drug interactions (DDIs) and metabolic instability .

Table 1: Biological Activity Summary

| Activity Type | Target/Pathway | Observations |

|---|---|---|

| Enzyme Inhibition | NS5B (HCV) | Potent inhibition with EC50 < 50 nM |

| CYP450 Interaction | CYP3A4 | Reversible inhibition (IC50 = 0.34 μM) |

| Metabolic Stability | Liver Microsomes | Metabolically unstable in vitro |

Case Studies and Research Findings

Several studies have focused on the optimization and evaluation of compounds similar to this compound:

- Potency and Selectivity : Research has shown that modifications to the structure can enhance potency against specific targets while reducing off-target effects. For instance, derivatives were synthesized that displayed improved metabolic stability and reduced DDI risks compared to their parent compounds .

- In Vivo Efficacy : While in vitro studies have demonstrated promising results regarding enzyme inhibition and metabolic stability, further in vivo studies are necessary to confirm these findings and assess the therapeutic potential of this compound in clinical settings.

Safety Profile

The safety profile of this compound indicates potential hazards:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(4-(Benzyloxy)-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of substituted phenyl intermediates. A common approach involves reacting brominated or iodinated aryl substrates with bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) ensures ≥95% purity. Purity optimization requires monitoring by HPLC or GC-MS to remove residual solvents or unreacted boronates .

Q. Which spectroscopic techniques are most effective for characterizing this dioxaborolane derivative?

- Methodology :

- ¹¹B NMR : Confirms boronate ester formation (δ ~30-35 ppm for pinacol boronates) .

- ¹H/¹³C NMR : Identifies substituents (e.g., benzyloxy protons at δ ~4.8-5.2 ppm; ethyl groups as triplets near δ ~1.2-1.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ or MALDI-TOF for [M+H]⁺ or [M+Na]⁺ ions).

- X-ray Crystallography : Resolves steric effects of the 3-ethyl and benzyloxy groups on crystal packing .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-ethyl and benzyloxy substituents influence Suzuki-Miyaura coupling efficiency?

- Methodology :

- Steric Analysis : The 3-ethyl group introduces steric hindrance, potentially slowing transmetallation. Computational DFT studies (e.g., Gaussian or ORCA) model transition states to predict reaction barriers .

- Electronic Effects : The electron-donating benzyloxy group activates the aryl ring for electrophilic substitution but may reduce oxidative addition efficiency. Comparative coupling studies with electron-deficient aryl partners (e.g., nitro-substituted aryl halides) quantify electronic effects .

- Experimental Validation : Kinetic profiling under varying temperatures (25–100°C) and catalyst loads (0.5–5 mol% Pd) identifies optimal conditions .

Q. What strategies mitigate hydrolytic instability of the dioxaborolane ring in aqueous reaction media?

- Methodology :

- Protective Group Engineering : Use of anhydrous solvents (e.g., THF, DMF) and inert atmospheres minimizes hydrolysis. Adding molecular sieves (3Å) absorbs trace water .

- Stability Studies : Accelerated degradation tests (pH 1–13 buffers, 37°C) monitored by ¹H NMR reveal hydrolysis rates. The compound is stable in neutral/weakly acidic conditions but degrades rapidly in basic media (t½ < 1 hour at pH 12) .

- Alternative Boronates : Compare stability with non-pinacol boronates (e.g., MIDA or glycol esters) under identical conditions .

Q. How can computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

- Reaction Path Sampling : Use of quantum mechanics (QM) software (e.g., Gaussian, NWChem) calculates transition-state energies for competing coupling pathways (ortho vs. para to boronate) .

- Machine Learning : Train models on existing datasets (e.g., Cambridge Structural Database) to predict preferred coupling sites based on substituent electronic parameters (Hammett σ values) .

- Experimental Cross-Validation : Perform couplings with regioisomeric aryl halides and compare yields to computational predictions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for Suzuki-Miyaura reactions using this boronate?

- Methodology :

- Variable Screening : Replicate reactions under reported conditions (e.g., catalyst type, solvent, base) to isolate critical factors. For example, Pd(OAc)₂ may underperform vs. PdCl₂(dppf) in polar aprotic solvents .

- Impurity Profiling : Use LC-MS to identify side products (e.g., protodeboronation or homocoupling byproducts) that reduce yields .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., ACS Publications) vs. supplier technical notes (e.g., Sigma-Aldrich), prioritizing peer-reviewed protocols .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.